N-((5-Bromo-3-methoxy-2H-pyrrol-2-ylidene)methyl)-N-ethylethanamine
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Overview
Description
N-((5-Bromo-3-methoxy-2H-pyrrol-2-ylidene)methyl)-N-ethylethanamine is a synthetic organic compound characterized by the presence of a brominated pyrrole ring and an ethylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Bromo-3-methoxy-2H-pyrrol-2-ylidene)methyl)-N-ethylethanamine typically involves the following steps:
Bromination: The starting material, 3-methoxy-2H-pyrrole, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 5-position.
Formation of the Ylidene Group: The brominated pyrrole is then reacted with formaldehyde or a similar aldehyde to form the ylidene group.
Amine Substitution: The final step involves the reaction of the intermediate with N-ethylethanamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((5-Bromo-3-methoxy-2H-pyrrol-2-ylidene)methyl)-N-ethylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyrrole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine or ylidene groups.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N-((5-Bromo-3-methoxy-2H-pyrrol-2-ylidene)methyl)-N-ethylethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((5-Bromo-3-methoxy-2H-pyrrol-2-ylidene)methyl)-N-ethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(5-Bromo-3-methoxy-2H-pyrrol-2-ylidene)methyl]-N-methylethanamine
- N-[(E)-(5-Bromo-3-methoxy-2H-pyrrol-2-ylidene)methyl]-N-propylethanamine
Uniqueness
N-((5-Bromo-3-methoxy-2H-pyrrol-2-ylidene)methyl)-N-ethylethanamine is unique due to its specific combination of a brominated pyrrole ring and an ethylamine side chain, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
803712-71-2 |
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Molecular Formula |
C10H15BrN2O |
Molecular Weight |
259.14 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-3-methoxypyrrol-2-ylidene)methyl]-N-ethylethanamine |
InChI |
InChI=1S/C10H15BrN2O/c1-4-13(5-2)7-8-9(14-3)6-10(11)12-8/h6-7H,4-5H2,1-3H3/b8-7+ |
InChI Key |
KBDKTONRMACOFC-BQYQJAHWSA-N |
Isomeric SMILES |
CCN(CC)/C=C/1\C(=CC(=N1)Br)OC |
SMILES |
CCN(CC)C=C1C(=CC(=N1)Br)OC |
Canonical SMILES |
CCN(CC)C=C1C(=CC(=N1)Br)OC |
Origin of Product |
United States |
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